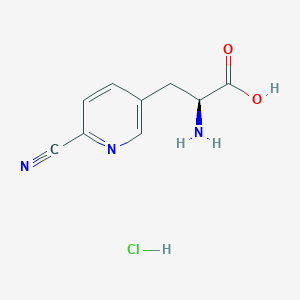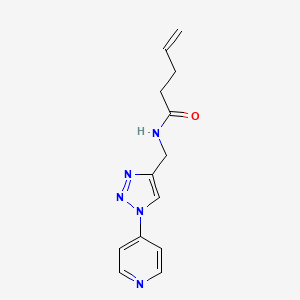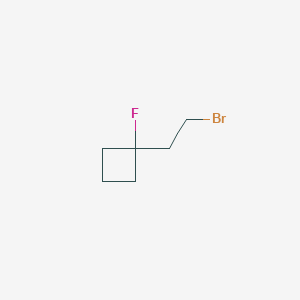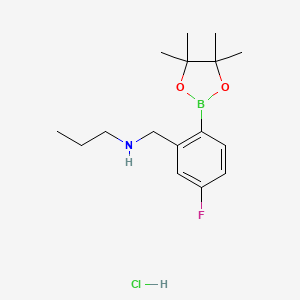
(2S)-2-Amino-3-(6-cyanopyridin-3-yl)propanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S)-2-Amino-3-(6-cyanopyridin-3-yl)propanoic acid; hydrochloride is a derivative of pyridine, which is a heterocyclic aromatic organic compound. It contains a cyanopyridine group, which is a pyridine ring substituted with a nitrile group, and is further modified to include an amino acid moiety, specifically a propanoic acid with an amino group in the 2-position. This structure suggests potential for a variety of chemical reactions and interactions due to the presence of functional groups such as the amino group and the nitrile group.
Synthesis Analysis
The synthesis of related functionalized 2-amino hydropyridines has been reported through domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, with triethylamine as a base catalyst . This method could potentially be adapted for the synthesis of (2S)-2-Amino-3-(6-cyanopyridin-3-yl)propanoic acid; hydrochloride by choosing appropriate starting materials and conditions that favor the formation of the desired product.
Molecular Structure Analysis
The molecular structure of a closely related compound, 6-aminonicotinic acid hydrochloride, has been characterized . This compound was isolated from an aqueous solution and its structure was determined to be held together by extensive hydrogen bonding. The molecules pack as sheets, which are separated by a distance of 3.21 Å. This information provides insight into the potential molecular structure and intermolecular interactions of (2S)-2-Amino-3-(6-cyanopyridin-3-yl)propanoic acid; hydrochloride, as it may exhibit similar hydrogen bonding patterns and molecular packing.
Chemical Reactions Analysis
The presence of both amino and nitrile groups in the compound suggests that it could participate in a variety of chemical reactions. The amino group could be involved in reactions typical of amines, such as forming amides or reacting with carbonyl compounds to form imines. The nitrile group could undergo hydrolysis to form carboxylic acids or be reduced to form primary amines. The specific reactivity would depend on the reaction conditions and the presence of other functional groups in the reactants.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (2S)-2-Amino-3-(6-cyanopyridin-3-yl)propanoic acid; hydrochloride are not directly reported in the provided papers, we can infer some properties based on the structure and the properties of similar compounds. The compound is likely to be soluble in water due to the presence of the hydrochloride salt and the polar functional groups. The compound's melting point, boiling point, and stability would be influenced by the strength of the intermolecular forces, such as hydrogen bonding, as observed in the related compound .
科学的研究の応用
Synthetic Strategies and Pharmacology of Cyanopyridine Derivatives
Cyanopyridine derivatives, including (2S)-2-Amino-3-(6-cyanopyridin-3-yl)propanoic acid; hydrochloride, are critical in the synthesis of various pharmacologically active compounds. The 2-oxo-3-cyanopyridine scaffold is particularly significant due to its diverse biological activities, such as anticancer, antibacterial, antifungal, and antiviral properties. The high reactivity of this scaffold makes it a valuable intermediate in organic synthesis, supporting medicinal chemistry research aimed at developing new therapeutic agents (Ghosh et al., 2015).
Role in Antibacterial, Antifungal, and Antimycobacterial Agents
Research into cyanobacterial compounds has identified over 120 compounds with antimicrobial activities, including antibacterial, antifungal, and antimycobacterial effects. These compounds, sourced from cyanobacteria, demonstrate the potential of natural products in the search for new antimicrobial agents. The extensive diversity of these compounds, including their structural classes and biological activities, underscores the importance of (2S)-2-Amino-3-(6-cyanopyridin-3-yl)propanoic acid derivatives in developing future pharmaceuticals (Swain et al., 2017).
Applications in Cancer Therapy
The compound FTY720, structurally related to (2S)-2-Amino-3-(6-cyanopyridin-3-yl)propanoic acid derivatives, shows promise in cancer therapy. Its mechanism of action includes the activation of sphingosine-1-phosphate receptors and possibly S1PR-independent pathways, highlighting the potential of related compounds in oncology. The unphosphorylated form of FTY720, in particular, has demonstrated cytotoxic effects in various cancer models, suggesting that similar compounds could be explored for antitumor efficacy (Zhang et al., 2013).
特性
IUPAC Name |
(2S)-2-amino-3-(6-cyanopyridin-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.ClH/c10-4-7-2-1-6(5-12-7)3-8(11)9(13)14;/h1-2,5,8H,3,11H2,(H,13,14);1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGKLVCUOIRDAO-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC(C(=O)O)N)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1C[C@@H](C(=O)O)N)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2503609.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2503613.png)


![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503616.png)
![5-amino-N-(4-methylbenzyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2503618.png)

![2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2503623.png)

